molecular formula C27H32O6 B3425438 Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate CAS No. 41637-38-1

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

Cat. No.: B3425438
CAS No.: 41637-38-1
M. Wt: 452.5 g/mol
InChI Key: VIYWVRIBDZTTMH-UHFFFAOYSA-N
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Description

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is a dimethacrylate monomer that serves as a primary cross-linking agent in the formation of high-performance polymer networks. Its molecular structure, characterized by a central bisphenol A core and terminal methacrylate groups, is engineered to enhance the mechanical properties, stability, and durability of the resulting polymeric materials. This compound is extensively utilized in scientific and industrial research , particularly in the formulation of dental restorative resins , composites, and sealants. In these applications, it contributes to low polymerization shrinkage, high modulus, and strong adhesion. Furthermore, its photopolymerizable nature makes it a valuable component in the development of resins for 3D printing and the fabrication of precise structures for research models. The mechanism of action for this dimethacrylate involves forming a densely cross-linked, three-dimensional polymer network during free-radical polymerization, typically initiated by light or heat. This network structure is responsible for the enhanced mechanical strength, thermal stability, and chemical resistance of the cured polymer. Please Note: This product is intended for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

41637-38-1

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3

InChI Key

VIYWVRIBDZTTMH-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C

physical_description

Liquid

Related CAS

29384-58-5
64696-13-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate involves the reaction of bisphenol A with 2-hydroxyethyl methacrylate. This reaction results in a compound with two methacrylate ester groups. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound generally involves large-scale esterification processes. The reaction between bisphenol A and 2-hydroxyethyl methacrylate is carried out in the presence of catalysts to enhance the reaction rate and yield. The product is then purified through various techniques such as distillation and crystallization to obtain a high-purity compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Common reagents include photoinitiators for UV light polymerization and free-radical initiators for thermal polymerization.

    Esterification: Reagents such as acids or bases can be used to catalyze the esterification process.

Major Products Formed

Scientific Research Applications

Polymer Chemistry

BPA-BHE-DMA is primarily utilized as a cross-linking agent in the formulation of high-performance polymers. Its methacrylate groups can undergo polymerization under UV light or free-radical initiation, leading to the creation of durable polymer networks. This property is crucial for applications in coatings, adhesives, and sealants .

Biocompatible Materials

In the biomedical field, BPA-BHE-DMA is employed to develop biocompatible materials, particularly in dental applications. Its excellent adhesion properties make it suitable for dental composites and adhesives, enhancing the mechanical strength and longevity of dental restorations .

Medical Devices

The compound's biocompatibility extends to its use in medical devices, where it contributes to the performance of materials that come into contact with biological tissues. Research indicates that BPA-BHE-DMA can influence cellular functions and gene expression, which is critical for developing safe medical products .

Environmental Applications

Recent studies have examined BPA-BHE-DMA's interactions with biological systems, particularly its role as an endocrine disruptor. This raises concerns regarding its environmental impact and potential toxicity, necessitating careful evaluation in bioremediation processes and other ecological applications .

Case Study 1: Dental Applications

A study investigated the cytotoxicity of various dental resin materials containing BPA-BHE-DMA. Results indicated that while these materials exhibit excellent mechanical properties, they also pose risks of allergic reactions among dental technicians due to their chemical composition .

Case Study 2: Polymer Stability

Research focused on the stability of BPA-BHE-DMA-based polymers under various environmental conditions showed that while these polymers maintain their structural integrity over time, degradation can occur when exposed to specific enzymes or high temperatures .

Mechanism of Action

The mechanism by which Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate exerts its effects involves the polymerization of its methacrylate groups. These groups undergo polymerization under UV light or through free-radical initiation, forming cross-linked polymer networks. These networks provide the material with its excellent mechanical properties and biocompatibility . The molecular targets and pathways involved include the interaction of the methacrylate groups with photoinitiators or free-radical initiators, leading to the formation of polymer chains .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate and related dimethacrylates:

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound ~572 (estimated) BPA backbone, 2-hydroxyethyl ether, methacrylate termini Dental adhesives, orthodontic resins
Bisphenol A diglycidyl ether dimethacrylate (Bis-GMA) 512 BPA backbone, glycidyl ether, methacrylate termini Dental composites, sealants
Ethoxylated bisphenol A dimethacrylate (EBPADMA) 572 BPA backbone, ethoxylated chains, methacrylate termini Low-shrinkage resins, adhesives
Triethylene glycol dimethacrylate (TEGDMA) 286 Flexible glycol chain, methacrylate termini Diluent in resins, reduces viscosity
Urethane dimethacrylate (UDMA) ~470–500 Urethane linkage, methacrylate termini High-strength composites, prosthetics

Key Observations :

  • Hydrophilicity: this compound exhibits higher hydrophilicity than Bis-GMA due to its hydroxyethyl ether groups, reducing water sorption in dental adhesives .

Biological Activity

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate (Bis-GMA) is a chemical compound primarily utilized as a cross-linking agent in various polymer applications, particularly in dental materials. Its unique properties, including the ability to undergo photopolymerization, make it valuable in creating durable composites and adhesives. However, its biological activity, particularly as an endocrine disruptor, raises significant health concerns.

  • Molecular Formula : C21_{21}H30_{30}O5_{5}
  • Molecular Weight : Approximately 452.54 g/mol
  • Structure : Contains two methacrylate groups that facilitate polymerization upon exposure to light.

Biological Activity

Research has shown that Bis-GMA exhibits notable biological activity, primarily through its role as an endocrine disruptor. It can mimic estrogen, which alters gene expression and cellular metabolism, potentially affecting reproductive health and development.

  • Endocrine Disruption : Bis-GMA can bind to estrogen receptors, leading to changes in gene expression related to cell proliferation and differentiation.
  • Cytotoxicity : Studies indicate that Bis-GMA can reduce the proliferation rate of human cells, such as gingival fibroblasts, by inducing cell cycle arrest and increasing oxidative stress .

1. Cytotoxic Effects on Human Cells

A study investigated the effects of Bis-GMA on human gingival fibroblasts, demonstrating that exposure resulted in:

  • Delayed progression through the G2 phase of the cell cycle.
  • Increased production of reactive oxygen species (ROS), indicating oxidative stress .

2. Xeno-estrogenic Activity

Research has shown that leachates from dental materials containing Bis-GMA can exhibit xeno-estrogenic activity in vitro. This implies potential risks associated with dental composites releasing Bis-GMA into the oral environment .

3. Environmental Impact

Bis-GMA's interaction with enzymes like laccase during bioremediation processes highlights its dual role in enhancing polymer stability while posing environmental risks due to its toxicological properties.

Data Table: Summary of Biological Effects

Effect Observation Reference
CytotoxicityReduced proliferation of human gingival fibroblasts
Xeno-estrogenicityInduced estrogen-like responses in cell cultures
Interaction with enzymesEnhanced stability in polymer matrices during bioremediation
Release of residual monomersConcentrations sufficient to induce biological effects

Safety and Regulatory Considerations

Despite its widespread use, concerns regarding the safety of Bis-GMA have led to regulatory evaluations. Studies indicate that while most acrylates and methacrylates do not show significant adverse effects on reproduction or development in animal studies, the potential for allergic reactions and long-term health impacts remains a concern .

Q & A

Q. What are the recommended methods for synthesizing BPA BHE-DMA, and how does its molecular structure influence polymerization efficiency?

BPA BHE-DMA is synthesized by reacting bisphenol A with 2-hydroxyethyl methacrylate, forming a dimethacrylate ester with a central bisphenol A backbone and two methacrylate termini. The ethoxylate linkages enhance solubility and reduce viscosity, facilitating radical polymerization . Its molecular structure (C27H32O6, MW 452.54) includes aromatic rings for rigidity and methacrylate groups for crosslinking, enabling high conversion rates in UV- or thermally initiated systems. The steric hindrance from the bisphenol A core may slightly slow polymerization kinetics but improves mechanical stability in cured networks .

Q. How can researchers optimize polymerization conditions for BPA BHE-DMA-based resins?

Key parameters include:

  • Initiator selection : Camphorquinone with dimethylaminoethyl methacrylate (DMAEMA) is effective for visible-light curing (λ = 470 nm), achieving rapid gelation .
  • Monomer-to-initiator ratio : A 1:0.5 molar ratio of monomer to camphorquinone balances cure depth and shrinkage .
  • Post-curing protocols : Thermal post-curing at 60–80°C for 1–2 hours enhances crosslink density and reduces residual monomers, as shown by dielectric relaxation spectroscopy .

Q. What standardized characterization techniques are used to evaluate BPA BHE-DMA-based polymers?

  • Degree of conversion (DC) : FTIR spectroscopy tracks methacrylate C=C peak reduction at 1635–1640 cm⁻¹ .
  • Mechanical properties : Dynamic mechanical analysis (DMA) measures storage modulus (E’) and glass transition temperature (Tg) to assess crosslinking efficacy .
  • Thermal stability : TGA evaluates decomposition onset (typically >300°C for BPA BHE-DMA polymers) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxylate chain length) affect BPA BHE-DMA’s performance in high-stress applications?

Increasing ethoxylate chain length reduces viscosity and polymerization shrinkage but may compromise mechanical strength. For example, substituting ethoxylate with bulky tert-butylphenoxy groups (as in DtBP-BisGMA) enhances physical crosslinking via steric interactions, achieving low shrinkage (<2%) while maintaining high modulus (>4 GPa) . Comparative studies using nanoindentation and fracture toughness tests (e.g., KIc) are recommended to quantify trade-offs .

Q. How can researchers resolve contradictions in reported cytotoxicity or estrogenic activity of BPA BHE-DMA degradation products?

Conflicting data on hydrolytic breakdown products (e.g., bisphenol A) may arise from:

  • Degradation conditions : Acidic environments (e.g., phosphoric acid in dental etchants) accelerate hydrolysis versus neutral pH .
  • Analytical sensitivity : HPLC-MS with detection limits <1 ppb is critical for identifying trace BPA .
  • In vitro models : Use primary human gingival fibroblasts instead of immortalized cell lines to better mimic clinical scenarios .

Q. What advanced spectroscopic methods enable real-time monitoring of BPA BHE-DMA polymerization?

  • Dielectric relaxation spectroscopy (DRS) : Detects permittivity (ε’) and loss peak (ε’’) shifts during curing, correlating with mobility changes in the polymer network .
  • Rheo-optical FTIR : Combines rheological shear stress measurements with FTIR to link viscosity changes to DC .

Q. How does BPA BHE-DMA’s crosslinking behavior compare to structurally analogous monomers (e.g., Bis-GMA, UDMA) in hybrid composites?

  • Shrinkage stress : BPA BHE-DMA exhibits lower shrinkage (∼3.5%) than Bis-GMA (∼5%) due to flexible ethoxylate spacers .
  • Adhesion strength : When blended with UDMA, BPA BHE-DMA improves dentin bond strength (up to 35 MPa) by enhancing wettability and monomer penetration .
  • Filler compatibility : Silanized quartz/silica fillers (70–80 wt%) in BPA BHE-DMA composites reduce water sorption and improve wear resistance .

Q. What strategies mitigate oxygen inhibition during light-curing of BPA BHE-DMA resins?

  • Oxygen barriers : Apply glycerin gel or cellulose acetate sheets during curing .
  • Dual-cure systems : Incorporate redox initiators (e.g., benzoyl peroxide/amine) to sustain polymerization in oxygen-rich layers .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in reported refractive indices or density values for BPA BHE-DMA?

Variations in purity (e.g., reagent grade vs. technical grade) and measurement techniques (e.g., Abbe refractometer vs. computational estimates) contribute to discrepancies. Standardize protocols using:

  • Reagent-grade monomer (≥99% purity, validated via HPLC) .
  • Temperature-controlled densitometers (e.g., DMA 4500) for density (1.12 g/cm³) and refractive index (1.493) .

Q. What protocols ensure reproducible preparation of BPA BHE-DMA solutions for cytotoxicity assays?

  • Solvent selection : Use ethanol/water (70:30 v/v) to dissolve BPA BHE-DMA without precipitating monomers .
  • Sonication : 20-minute sonication at 40 kHz ensures homogeneity .
  • Concentration gradients : Test 0.1–10 mM ranges to identify thresholds for cellular stress .

Cross-Disciplinary Applications

Q. How can BPA BHE-DMA be adapted for non-dental applications (e.g., aerospace composites)?

  • High-temperature stability : Blend with cyanate esters to enhance Tg (>200°C) for engine component coatings .
  • Fiber reinforcement : Combine with carbon fiber mats (60–70% loading) and optimize resin viscosity (500–1000 cP) for resin-transfer molding .

Q. What innovations in photoinitiator systems could expand BPA BHE-DMA’s utility in 3D printing?

  • Two-photon polymerization : Employ Irgacure 369 with 780 nm femtosecond lasers for submicron resolution in microfluidic devices .
  • Thiol-ene click chemistry : Reduce shrinkage stress by incorporating pentaerythritol tetrathiol (PETT) as a co-monomer .

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